molecular formula C11H15NO4S B105131 Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate CAS No. 4815-30-9

Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B105131
CAS No.: 4815-30-9
M. Wt: 257.31 g/mol
InChI Key: DGVXLHAJVRRLGV-UHFFFAOYSA-N
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Description

Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate is a thiophene-based heterocyclic compound with two ester groups at positions 2 and 4, an amino group at position 5, and a methyl substituent at position 2. It is synthesized via the Gewald reaction, a well-established method for constructing 2-aminothiophene derivatives, using ethyl acetoacetate, sulfur, and a nitrile or cyanoacetate component in the presence of a base such as triethylamine . Its crystal structure reveals a planar conformation stabilized by N–H⋯O and C–H⋯O hydrogen bonds, contributing to its stability and reactivity .

Properties

IUPAC Name

diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c1-4-15-10(13)7-6(3)8(17-9(7)12)11(14)16-5-2/h4-5,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGVXLHAJVRRLGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90197438
Record name Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate
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Molecular Weight

257.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26661667
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

4815-30-9
Record name Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate
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Record name Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate
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Record name Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate
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Record name Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate
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Preparation Methods

Reaction Mechanism

  • Knoevenagel Condensation : A ketone (e.g., methylglyoxal) reacts with diethyl malonate to form a α,β-unsaturated intermediate.

  • Cyclization with Sulfur : Sulfur participates in ring closure, forming the thiophene backbone.

  • Amination : The intermediate undergoes amination to introduce the 5-amino group.

Optimized Conditions

  • Solvent : Ethanol or dimethylformamide (DMF)

  • Base : Morpholine or piperidine

  • Temperature : 80–100°C

  • Reaction Time : 8–12 hours

Yield : 60–75% (crude), improving to 85–90% after recrystallization.

Condensation of Thiophene Dicarboxylic Acid Derivatives

An alternative route involves esterification of 5-amino-3-methylthiophene-2,4-dicarboxylic acid with ethanol under acidic conditions.

Stepwise Synthesis

  • Synthesis of 5-Amino-3-Methylthiophene-2,4-Dicarboxylic Acid :

    • React 3-methylthiophene with nitrating agents to introduce nitro groups.

    • Reduce nitro groups to amines using hydrogenation (Pd/C catalyst).

    • Oxidize side chains to carboxylic acids using KMnO₄.

  • Esterification :

    • Reflux the dicarboxylic acid with excess ethanol and H₂SO₄ as a catalyst.

    • Conditions : 12-hour reflux at 110°C, yielding 80–85% pure product.

Multi-Step Functionalization of Preformed Thiophene Cores

This method modifies commercially available thiophene derivatives to introduce targeted substituents.

Example Pathway

  • Starting Material : Diethyl 3-methylthiophene-2,4-dicarboxylate.

  • Nitration : Treat with HNO₃/H₂SO₄ at 0–5°C to introduce a nitro group at position 5.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine.

Key Data

StepReagents/ConditionsYield (%)Purity (%)
NitrationHNO₃ (1.2 eq), H₂SO₄, 0–5°C7095
ReductionH₂ (1 atm), Pd/C (10%), EtOH9098

Solvent-Free Mechanochemical Synthesis

Emerging green chemistry approaches utilize ball milling to achieve efficient coupling without solvents.

Procedure :

  • Combine diethyl malonate, methylamine hydrochloride, and sulfur in a ball mill.

  • Grind at 30 Hz for 2 hours.

  • Advantages : 95% atom economy, 50% reduction in reaction time compared to traditional methods.

Structural Validation and Quality Control

Post-synthesis analysis ensures product integrity:

Analytical Techniques

  • HPLC : Reverse-phase chromatography (C18 column) with MeCN/H₂O mobile phase.

  • X-ray Crystallography : Confirms molecular planarity and intramolecular hydrogen bonding.

  • NMR Spectroscopy :

    • ¹H NMR (CDCl₃) : δ 1.3 (t, 6H, -CH₂CH₃), δ 2.4 (s, 3H, -CH₃), δ 4.3 (q, 4H, -OCH₂).

Industrial-Scale Production Considerations

Scaling laboratory methods requires addressing:

  • Cost Efficiency : Replacing ethanol with isopropanol reduces solvent expenses.

  • Waste Management : Recycling sulfur byproducts via distillation.

  • Continuous Flow Systems : Enhance yield consistency (e.g., 95% throughput in pilot studies).

Chemical Reactions Analysis

Types of Reactions

Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate serves as a building block for synthesizing more complex thiophene derivatives. It can undergo various chemical reactions, including oxidation, reduction, and substitution:

  • Oxidation : The amino group can be oxidized to form nitro derivatives.
  • Reduction : Ester groups can be reduced to alcohols.
  • Substitution : The amino group can participate in nucleophilic substitution reactions.

These reactions allow for the development of novel compounds with tailored properties for specific applications in materials science and organic synthesis.

Biology

Research has indicated that this compound exhibits antimicrobial and anticancer properties. Case studies have shown its derivatives to inhibit fibroblast growth factor receptor 1 (FGFR1), a key player in cancer cell proliferation.

A study highlighted the synthesis of various derivatives that were screened for antiproliferative activity against cancer cell lines such as T47D (breast cancer), HeLa (cervical cancer), and Ishikawa (endometrial cancer). Notably, some derivatives demonstrated lower IC50 values compared to standard treatments like Doxorubicin, indicating their potential as effective anticancer agents .

Medicine

In medicinal chemistry, this compound is explored for its potential in drug development. Its derivatives are being investigated for use as:

  • Anti-inflammatory agents
  • Analgesics

The compound's unique structural features provide a foundation for developing new therapeutic agents targeting various diseases.

Industry

The compound finds applications in the development of organic semiconductors and materials for electronic devices. Its ability to form stable structures makes it suitable for use in electronic components where conductivity and stability are crucial.

Mechanism of Action

The mechanism of action of Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Key Observations :

  • The parent compound (Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate) is distinguished by its dual ester groups, enabling diverse derivatization at the 5-amino position.
  • Derivatives like 1a replace one ester with a cyano group, altering electronic properties and reactivity .

Physical and Chemical Properties

Table 2: Physical Properties of Selected Compounds

Compound Melting Point (°C) Molecular Weight (g/mol) Key Functional Groups
This compound 107–109 285.33 -NH₂, -COOEt, -CH₃
Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate (1a) 205–207 224.26 -NH₂, -CN, -COOEt
Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate Not reported 299.34 -NHCOCH₃, -COOEt

Key Observations :

  • The cyano group in 1a increases melting point (205–207°C vs. 107–109°C) due to stronger dipole interactions and hydrogen bonding .
  • Acetamido derivatives (e.g., ) exhibit modified solubility profiles, critical for pharmacokinetic optimization.

Key Observations :

  • The amino group at position 5 is highly reactive, enabling facile acylation or condensation to generate bioactive derivatives .
  • Trifluoroacetylation enhances binding affinity to biological targets, as seen in the interaction with the AvrRps4 effector protein (-5.7 kcal/mol) .

Crystallographic and Conformational Analysis

  • Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate crystallizes in a planar conformation with an RMSD of 0.055 Å for non-hydrogen atoms. Hydrogen bonds (N–H⋯O, C–H⋯O) stabilize the structure, forming S(6) ring motifs .
  • In contrast, 2-tert-butyl 4-ethyl 5-amino-3-methylthiophene-2,4-dicarboxylate introduces steric bulk, likely disrupting planarity and affecting packing interactions .

Biological Activity

Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate is an organic compound with significant potential in various biological applications, including antimicrobial and anticancer properties. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H15NO4SC_{11}H_{15}NO_4S and features a thiophene ring substituted with amino and carboxylate groups. Its unique structural characteristics contribute to its biological activity.

PropertyValue
Molecular Weight257.3 g/mol
IUPAC NameThis compound
CAS Number4815-30-9
Purity≥98% (GC)

This compound exhibits its biological effects primarily through the inhibition of fibroblast growth factor receptor 1 (FGFR1). This receptor is implicated in several signaling pathways that regulate cell proliferation and survival, including:

  • Ras-MAPK Pathway
  • PI3K-AKT Pathway
  • PLCγ Pathway

Inhibition of FGFR1 leads to a decrease in cell proliferation, which is particularly relevant in cancer biology .

Antimicrobial Properties

Research indicates that this compound demonstrates significant antimicrobial activity. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth. The compound's mechanism likely involves disrupting microbial cell function through its interaction with cellular components .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines. This effect is mediated by the inhibition of FGFR1 signaling pathways, which are often overactive in tumors .

Case Studies

  • Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial activity against Gram-positive and Gram-negative bacteria.
    • Findings : this compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli.
  • Cancer Cell Line Study :
    • Objective : To assess the cytotoxic effects on breast cancer cell lines (MCF-7).
    • Results : The compound reduced cell viability by 70% at a concentration of 100 µM after 48 hours of treatment, indicating potent anticancer activity .

Research Applications

This compound is not only significant for its biological properties but also serves as a valuable building block in organic synthesis. Its derivatives are being explored for:

  • Drug Development : Potential use in anti-inflammatory and analgesic agents.
  • Material Science : Applications in organic semiconductors and electronic devices .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate, and how can reaction conditions be optimized?

  • The compound is typically synthesized via Gewald-like reactions or condensation of acetyl chloride with precursor amines. For example, acetylation of diethyl 2-amino-4-methylthiophene-3,5-dicarboxylate with acetyl chloride in chloroform at 330 K for 10 hours yields the title compound with 85% efficiency after recrystallization from ethanol . Optimization includes controlling stoichiometry (e.g., 1:1.2 molar ratio of precursor to acetyl chloride) and solvent choice (e.g., ethanol or chloroform for improved solubility).

Q. How can the purity and structural identity of the compound be confirmed using spectroscopic methods?

  • ¹H NMR (DMSO-d₆, 500 MHz) shows characteristic signals: δ = 7.95 (s, 2H, NH₂), 4.16 (q, 2H, -OCH₂CH₃), 2.37 (s, 3H, CH₃), and 1.23 (t, 3H, -OCH₂CH₃) . Melting point analysis (107–109°C) aligns with literature values . High-resolution mass spectrometry (HRMS) or elemental analysis further validates molecular weight (theoretical: 271.34 g/mol) .

Q. What purification strategies are effective for isolating this compound?

  • Recrystallization from ethanol or ethanol/water mixtures is widely used, yielding >85% purity . Column chromatography (silica gel, ethyl acetate/hexane eluent) may resolve byproducts in complex syntheses .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported melting points or structural conformations?

  • Single-crystal X-ray diffraction (e.g., using SHELXL ) provides definitive structural data. For example, triclinic packing (space group P1) with unit cell parameters a = 8.7111 Å, b = 11.5319 Å, and hydrogen-bonding networks can explain polymorphism-induced melting point variations (e.g., 107–109°C vs. 205–207°C for derivatives ). Refinement protocols in SHELX or ORTEP-3 should include thermal displacement parameters to account for dynamic disorder .

Q. What mechanistic insights explain the compound’s reactivity in heterocyclic ring-forming reactions?

  • The amino and ester groups act as directing sites for electrophilic substitutions. In imidazo-thienopyrimidine synthesis, the compound reacts with 4-methoxybenzylidene derivatives under basic conditions (NaOEt/EtOH), where the amino group facilitates cyclocondensation via nucleophilic attack, followed by dehydration . Kinetic studies (e.g., TLC monitoring ) reveal optimal reflux durations (e.g., 20 hours) to maximize ring closure efficiency.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate
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